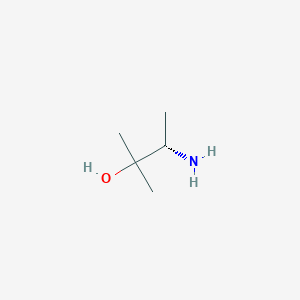

(S)-3-Amino-2-methylbutan-2-OL

Description

BenchChem offers high-quality (S)-3-Amino-2-methylbutan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-methylbutan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDLPZRDQTOJW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Amino-2-methylbutan-2-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the core physical properties of (S)-3-Amino-2-methylbutan-2-ol, a chiral amino alcohol with significant applications in pharmaceutical and organic synthesis.[1] This document details its key physicochemical characteristics, outlines experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (S)-3-Amino-2-methylbutan-2-ol

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol that serves as a vital intermediate in the synthesis of various biologically active molecules.[1] Its significance stems from its asymmetric carbon center, which imparts optical activity, a crucial feature in the development of stereospecific pharmaceuticals.[1] A thorough understanding of its physical properties is fundamental to its effective application in synthetic chemistry and drug design.

Core Physicochemical Properties

The physical and chemical properties of (S)-3-Amino-2-methylbutan-2-ol dictate its behavior in various experimental and industrial settings. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C5H13NO | [2][3][4] |

| Molecular Weight | 103.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Approximately 180 °C | [1] |

| Density | Approximately 0.9 g/cm³ | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

In-depth Analysis:

-

Molecular Structure and Weight: With a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol , this compound is a relatively small and simple chiral building block.[2][3] Its structure contains both an amino and a hydroxyl group, contributing to its reactivity and physical properties.[1]

-

Physical State and Appearance: At room temperature, (S)-3-Amino-2-methylbutan-2-ol exists as a colorless liquid.[1] Some sources suggest a melting point is not well-defined due to its liquid state at ambient temperatures.[1]

-

Boiling Point & Stability: The boiling point is approximately 180 °C.[1] While generally stable under standard conditions, it is sensitive to strong acids and bases.[1]

-

Density and Solubility: With a density of about 0.9 g/cm³, it is slightly less dense than water.[1] Its solubility in water and polar organic solvents is a key characteristic, facilitating its use in a variety of reaction media.[1]

Experimental Workflows for Property Verification

Accurate determination of physical properties is critical for quality control and process optimization. The following section details standardized methodologies for key physical property measurements.

3.1. Boiling Point Determination

Causality: The boiling point is a fundamental property that informs purification strategies, such as distillation, and indicates the compound's volatility.

Caption: A generalized workflow for the determination of boiling point.

3.2. Density Measurement

Causality: Density is an important parameter for solvent selection, reaction volume calculations, and material transfer processes.

Caption: A standard procedure for measuring the density of a liquid.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of (S)-3-Amino-2-methylbutan-2-ol.

4.1. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[5]

The general workflow for such analyses involves sample preparation, data acquisition using the respective instrument, and subsequent spectral interpretation.[5]

Logical Relationships in Application

The physical properties of (S)-3-Amino-2-methylbutan-2-ol are directly linked to its utility in various applications, particularly in the synthesis of more complex molecules.

Caption: The interplay between physical properties and applications.

Conclusion

This technical guide has synthesized the key physical properties of (S)-3-Amino-2-methylbutan-2-ol, providing a foundational understanding for its application in research and development. The presented data and experimental workflows are intended to equip scientists with the necessary information for the effective and safe handling, characterization, and utilization of this important chiral building block.

References

- EvitaChem. (S)-3-Amino-3-methylbutan-2-ol.

- ChemBK. DL-3-Methyl-2-butanol.

- Wikipedia. 3-Methyl-2-butanol.

- Chemchart. 3-amino-2-methylbutan-2-ol (6291-17-4).

-

PubChem. 3-Amino-3-methylbutan-2-ol. Retrieved from [Link]

-

PubChem. (S)-3-Amino-2-methylbutan-2-OL. Retrieved from [Link]

- Guidechem. 3-amino-2-methyl-butan-2-ol 6291-17-4 wiki.

- Sigma-Aldrich. 3-Methyl-2-butanol 98 598-75-4.

- Benchchem. A Comparative Spectroscopic Analysis of 2-Methyl-3-(methylamino)butan-2-ol and Its Analogs.

- Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol).

- ChemicalBook. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR spectrum.

- Chegg. Solved This is the NMR and IR for 2-methylbutan-2-ol. Label.

Sources

- 1. Buy (S)-3-Amino-3-methylbutan-2-ol (EVT-13103370) [evitachem.com]

- 2. 3-Amino-3-methylbutan-2-ol | C5H13NO | CID 13319222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Amino-2-methylbutan-2-OL | C5H13NO | CID 51415372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H NMR spectrum of 2-methylbutan-2-ol (2-methyl-2-butanol), 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol), chemical shifts spectra of 2-methylbutan-2-ol (2-methyl-2-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 7. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR [m.chemicalbook.com]

- 8. Solved This is the NMR and IR for 2-methylbutan-2-ol. Label | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Synthesis of Enantiopure (S)-3-Amino-2-methylbutan-2-ol

Introduction: The Significance of Chiral Amino Alcohols

Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in modern asymmetric synthesis. Among these, (S)-3-Amino-2-methylbutan-2-ol, a chiral amino alcohol, holds significant value as an intermediate in the development of novel therapeutics and as a ligand in asymmetric catalysis.[1][2] Its specific stereochemistry is crucial for its biological activity and its efficacy as a chiral directing group. This guide provides a comprehensive overview of the principal strategies for obtaining enantiopure (S)-3-Amino-2-methylbutan-2-ol, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure (S)-3-Amino-2-methylbutan-2-ol

The synthesis of a single enantiomer of a chiral molecule like (S)-3-Amino-2-methylbutan-2-ol necessitates a stereocontrolled approach. The primary strategies employed can be broadly categorized into three main pathways:

-

Asymmetric Synthesis from a Prochiral Precursor: This elegant approach involves the direct conversion of an achiral starting material into the desired chiral product using a chiral catalyst or reagent.

-

Chiral Resolution of a Racemic Mixture: This classical method involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the two enantiomers.

-

Enzymatic Kinetic Resolution: This biocatalytic method utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The choice of strategy is often dictated by factors such as the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiomeric purity.

Strategy 1: Asymmetric Synthesis via Reduction of a Prochiral Ketone

The most direct route to (S)-3-Amino-2-methylbutan-2-ol is the asymmetric reduction of a suitable prochiral ketone precursor. This approach is highly efficient as it avoids the formation of the unwanted enantiomer. A common precursor is 3-(protected-amino)-3-methyl-2-butanone. The protecting group on the nitrogen atom is crucial to prevent interference with the reduction catalyst and to enhance the solubility of the substrate in organic solvents.

Core Principle: Enantioselective Hydride Transfer

Asymmetric reduction hinges on the use of a chiral catalyst that creates a chiral environment around the ketone's carbonyl group. This steric and electronic influence forces the hydride reducing agent to attack the carbonyl from a specific face, leading to the preferential formation of one enantiomer of the alcohol.

A widely employed and reliable method for this transformation is the use of chiral oxazaborolidine catalysts, often in conjunction with a borane source.[3] These catalysts, derived from chiral amino alcohols, form a complex with the borane and the ketone, facilitating a highly stereoselective hydride transfer.

Experimental Protocol: Asymmetric Reduction

This protocol is a representative procedure adapted from established methods for the asymmetric reduction of aminoketones.

Step 1: Preparation of the N-Protected Aminoketone (e.g., N-Boc)

-

To a solution of 3-amino-3-methyl-2-butanone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.

-

To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with aqueous solutions to remove salts and excess reagents.

-

Purify the crude product by flash column chromatography to obtain pure N-Boc-3-amino-3-methyl-2-butanone.

Step 2: Asymmetric Reduction

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C) and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

-

After stirring for a short period to allow for complex formation, add a solution of the N-Boc-3-amino-3-methyl-2-butanone in anhydrous THF dropwise.

-

Maintain the reaction at the specified temperature and monitor its progress by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then acidify with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected amino alcohol in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the reaction for the removal of the Boc group.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base and extract the final product, or isolate it as its hydrochloride salt.

| Parameter | Asymmetric Reduction |

| Precursor | 3-(Protected-Amino)-3-methyl-2-butanone |

| Typical Yield | 70-90% |

| Enantiomeric Excess (e.e.) | >95% |

| Key Reagents | Chiral Catalyst (e.g., CBS), Borane Source |

| Advantages | High enantioselectivity, direct route |

| Disadvantages | Cost of chiral catalyst, requires protecting groups |

Strategy 2: Chiral Resolution of Racemic 3-Amino-2-methylbutan-2-ol

Chiral resolution is a robust and scalable method for obtaining enantiopure compounds. This strategy involves the preparation of the racemic amino alcohol, which is then reacted with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization.

Core Principle: Diastereomer Formation and Separation

The basic amino group of 3-amino-2-methylbutan-2-ol allows it to react with a chiral acid to form diastereomeric ammonium salts. For the synthesis of the (S)-enantiomer, a chiral acid such as L-(+)-tartaric acid is often employed. The (S)-amino alcohol will form a salt with the L-tartaric acid, and the (R)-amino alcohol will form a different diastereomeric salt. One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is based on general procedures for the resolution of racemic amino alcohols.[4]

Step 1: Synthesis of Racemic 3-Amino-2-methylbutan-2-ol

-

The racemic amino alcohol can be prepared by the reduction of 3-methyl-2-butanone oxime or by other standard methods for the synthesis of amino alcohols.[1]

Step 2: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic 3-amino-2-methylbutan-2-ol in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The crystals should be enriched in the (S,L)-diastereomeric salt.

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

Step 3: Liberation of the Free Amine

-

Dissolve the recrystallized diastereomeric salt in water.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution until the pH is basic (pH > 10).

-

This will liberate the free (S)-3-amino-2-methylbutan-2-ol from its salt.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiopure (S)-3-amino-2-methylbutan-2-ol.

| Parameter | Chiral Resolution |

| Precursor | Racemic 3-Amino-2-methylbutan-2-ol |

| Typical Yield | <50% (per enantiomer) |

| Enantiomeric Excess (e.e.) | >98% after recrystallization |

| Key Reagents | Chiral Resolving Agent (e.g., Tartaric Acid) |

| Advantages | Scalable, uses inexpensive resolving agents |

| Disadvantages | Theoretical maximum yield is 50%, can be labor-intensive |

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines.[5]

Core Principle: Enantioselective Enzymatic Acylation

In a kinetic resolution, a chiral catalyst (in this case, an enzyme) reacts at a faster rate with one enantiomer of a racemic mixture than the other. For a racemic amino alcohol, a lipase can be used to selectively acylate one of the enantiomers, leaving the other unreacted. By stopping the reaction at approximately 50% conversion, one can isolate both the acylated product and the unreacted starting material in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the enzymatic resolution of amino alcohols.[6]

-

To a solution of racemic 3-amino-2-methylbutan-2-ol in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., ethyl acetate or vinyl acetate).

-

Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-3-amino-2-methylbutan-2-ol from the acylated (R)-enantiomer by flash column chromatography.

| Parameter | Enzymatic Kinetic Resolution |

| Precursor | Racemic 3-Amino-2-methylbutan-2-ol |

| Typical Yield | <50% (per enantiomer) |

| Enantiomeric Excess (e.e.) | >99% |

| Key Reagents | Lipase, Acyl Donor |

| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Disadvantages | Theoretical maximum yield is 50%, requires careful monitoring |

Conclusion and Future Outlook

The synthesis of enantiopure (S)-3-Amino-2-methylbutan-2-ol can be successfully achieved through several strategic approaches. Asymmetric synthesis offers the most direct and atom-economical route, while chiral resolution remains a robust and scalable option, particularly for large-scale production. Enzymatic methods provide a green and highly selective alternative that aligns with the growing demand for sustainable chemical manufacturing.

The selection of the optimal synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, and desired purity. As the demand for enantiopure chiral building blocks continues to grow, further advancements in catalytic asymmetric methods and biocatalysis are expected to provide even more efficient and sustainable pathways to valuable molecules like (S)-3-Amino-2-methylbutan-2-ol.

References

- Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

- EvitaChem. (n.d.). (S)-3-Amino-3-methylbutan-2-ol.

-

PubChem. (n.d.). (S)-3-Amino-2-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- CHIMIA. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 59(3), 90-94.

- Yang, T., Man, Z., Rao, Z., Xu, M., Zhang, X., & Xu, Z. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology, 41(12), 1743–1752.

- BenchChem. (n.d.). Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers: Application Notes and Protocols. Retrieved from a commercial supplier's technical note.

- Forró, E., & Fülöp, F. (2006). Lipase PS-C II-catalyzed acylation of N-acylated amino alcohols. ResearchGate.

- Morán, C., Infante, M. R., & Clapés, P. (2001). Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 63-71.

- Google Patents. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. CN101863779A.

- Gotor-Fernández, V., & Gotor, V. (2015).

- Semantic Scholar. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- Biosynth. (n.d.). (R)-3-Amino-2-methyl-butan-2-ol hydrochloride. Retrieved from a commercial supplier's product page.

- ChemScene. (n.d.). 3-Amino-3-methylbutan-2-ol. Retrieved from a commercial supplier's product page.

- Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134.

- Beletskaya, I. P., & Cheprakov, A. V. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst.

- Chemchart. (n.d.). 3-amino-2-methylbutan-2-ol.

- National Center for Biotechnology Information. (n.d.).

- Palma, A., et al. (2019). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Molecules, 24(19), 3489.

- National Center for Biotechnology Information. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PubMed Central.

Sources

- 1. Buy (S)-3-Amino-3-methylbutan-2-ol (EVT-13103370) [evitachem.com]

- 2. (S)-3-Amino-2-methylbutan-2-OL | C5H13NO | CID 51415372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Chiral Drug Design: A Technical Guide to (S)-3-Amino-2-methylbutan-2-ol

For the discerning researcher and drug development professional, the pursuit of enantiomerically pure building blocks is a foundational pillar of modern medicinal chemistry. Among these, chiral 1,2-amino alcohols stand out as privileged scaffolds, frequently forming the structural core of highly active pharmaceutical agents. This guide provides an in-depth technical overview of (S)-3-Amino-2-methylbutan-2-ol , a versatile and high-value chiral intermediate, focusing on its identification, synthesis, and critical role in the development of targeted therapeutics.

Core Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance and reproducible science. (S)-3-Amino-2-methylbutan-2-ol is distinguished by a unique set of identifiers and properties that dictate its handling, reactivity, and analytical characterization.

The chirality of this molecule, centered at the carbon atom bearing the amino group, is its most critical feature, driving its utility in stereoselective synthesis and its specific interactions with biological targets. While many physical properties are calculated, they provide a reliable profile for experimental design.

Table 1: Core Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source |

| CAS Number | 74608-26-7 | [1] |

| IUPAC Name | (3S)-3-amino-2-methylbutan-2-ol | [1] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Canonical SMILES | CN | [1] |

| Appearance | Colorless liquid (Predicted) | EvitaChem[2] |

| Solubility | Soluble in water and polar organic solvents | EvitaChem[2] |

| Density (Computed) | ~0.91 g/cm³ | EvitaChem[2] |

| Boiling Point (Computed) | 142.8 - 155.6 °C | Chemchart[2] |

| Melting Point (Computed) | -12.9 °C | Chemchart[2] |

| XLogP3-AA (Computed) | -0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Strategic Synthesis and Purification: Achieving Enantiopurity

The synthesis of (S)-3-Amino-2-methylbutan-2-ol is a challenge centered on controlling stereochemistry. The primary industrial strategies involve either the stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture. The choice of route is a critical decision based on cost, scalability, and available technologies.

Synthetic Strategies Overview

Several robust methods exist for generating chiral amino alcohols:

-

Chiral Pool Synthesis: This classic approach utilizes readily available, enantiopure starting materials, such as natural amino acids. For instance, a chiral amino acid can be reduced to its corresponding amino alcohol, directly transferring the inherent chirality to the product.[3] This method is advantageous due to the high optical purity of the starting materials.[3]

-

Asymmetric Synthesis: Modern catalytic methods offer direct routes to the desired enantiomer. Asymmetric transfer hydrogenation of α-amino ketones or enzymatic reductive amination of α-hydroxy ketones are powerful techniques that can provide high enantiomeric excess (ee) with excellent efficiency.[4]

-

Chiral Resolution: This widely-used industrial method involves the separation of a racemic mixture. The racemic amino alcohol is reacted with a chiral resolving agent, typically a chiral acid like D- or L-tartaric acid, to form a pair of diastereomeric salts.[4] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for Chiral Resolution.

Protocol: Representative Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is an illustrative example based on established methods for resolving chiral amino alcohols and should be optimized for specific laboratory conditions.[4]

Principle: The racemic amine reacts with an enantiopure acid to form two diastereomeric salts. Due to their different three-dimensional structures, these salts have distinct solubilities in a given solvent system. The less soluble salt will preferentially crystallize, allowing for its physical separation. The free amine is then liberated from the purified salt by treatment with a base.

Step-by-Step Methodology:

-

Salt Formation:

-

In a suitable reactor, dissolve racemic 3-amino-2-methylbutan-2-ol (1.0 equivalent) in a solvent such as methanol or ethanol.

-

In a separate vessel, dissolve an equimolar amount (1.0 equivalent) of the resolving agent, for example, D-(-)-tartaric acid, in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the amino alcohol solution with constant agitation.

-

Allow the mixture to cool slowly to ambient temperature, then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

-

Dry the crystals under vacuum. At this stage, the enantiomeric excess of the salt should be checked using a suitable analytical method (e.g., chiral HPLC). Recrystallization may be necessary to achieve the desired optical purity.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Cool the aqueous solution in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH of the solution is between 11-13.[5]

-

The free (S)-3-Amino-2-methylbutan-2-ol will separate or can be extracted from the aqueous layer.

-

-

Purification:

-

Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield the final, enantiomerically pure (S)-3-Amino-2-methylbutan-2-ol.

-

Application in Drug Development: A Key Intermediate for PPAR Agonists

The true value of a chiral building block is realized in its application. (S)-3-Amino-2-methylbutan-2-ol and its structural analogs are key intermediates in the synthesis of complex pharmaceutical agents. A prominent example is the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used to treat metabolic disorders like type 2 diabetes.

One such agent is Muraglitazar (BMS-298585) , a dual agonist for PPARα and PPARγ.[6][7] These receptors are nuclear hormone receptors that play a central role in regulating glucose metabolism and lipid homeostasis.[8]

-

PPARγ (gamma) activation, primarily in adipose tissue, enhances insulin sensitivity and promotes glucose uptake, leading to lower blood sugar levels.

-

PPARα (alpha) activation, mainly in the liver, stimulates the oxidation of fatty acids, which results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[8]

By activating both receptors, a dual agonist like Muraglitazar offers a comprehensive therapeutic approach to managing the multifaceted nature of type 2 diabetes and its associated dyslipidemia.[6] The chiral amino alcohol moiety is integral to the molecular structure that enables potent and selective binding to these PPAR targets.

Sources

- 1. (S)-3-Amino-2-methylbutan-2-OL | C5H13NO | CID 51415372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-3-Amino-3-methylbutan-2-ol (EVT-13103370) [evitachem.com]

- 3. 3-Amino-2-methylbutan-1-ol | C5H13NO | CID 12542086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 6. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muraglitazar (Bristol-Myers Squibb/Merck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-3-Amino-2-methylbutan-2-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (S)-3-Amino-2-methylbutan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this specific molecule. The guide combines theoretical principles with practical, field-proven insights to facilitate the accurate identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis in Chiral Molecules

(S)-3-Amino-2-methylbutan-2-ol is a chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development. Its stereochemistry plays a crucial role in the biological activity of larger molecules into which it may be incorporated. Therefore, unambiguous confirmation of its structure and stereochemical integrity is paramount. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose. They provide a molecular fingerprint, offering detailed information about the connectivity of atoms and the functional groups present. For chiral molecules, advanced NMR techniques can even be used to assess enantiomeric purity.

This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra, and the characteristic IR absorption bands for (S)-3-Amino-2-methylbutan-2-ol. It will also present robust, step-by-step protocols for acquiring high-quality spectra, emphasizing the critical experimental parameters and the rationale behind their selection.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-3-Amino-2-methylbutan-2-ol, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of published experimental spectra for this specific enantiomer, the following ¹H NMR data is predicted using advanced computational algorithms. It is crucial to note that while these predictions are highly reliable, experimental verification is always recommended.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-3-Amino-2-methylbutan-2-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (on C2) | ~1.15 | s | 3H |

| -CH₃ (on C2) | ~1.18 | s | 3H |

| -CH₃ (on C3) | ~1.10 | d | 3H |

| -CH (on C3) | ~3.00 | q | 1H |

| -NH₂ | ~1.5 (broad) | s | 2H |

| -OH | ~2.0 (broad) | s | 1H |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Interpretation of the ¹H NMR Spectrum:

The presence of a chiral center at C3 renders the two methyl groups on the adjacent quaternary carbon (C2) diastereotopic. This means they are in slightly different chemical environments and are therefore expected to appear as two distinct singlets (~1.15 and ~1.18 ppm) rather than a single six-proton singlet. This is a key indicator of the presence of the chiral center.

The methyl group attached to the chiral carbon (C3) is expected to appear as a doublet around 1.10 ppm due to coupling with the single proton on C3. The methine proton on C3 will, in turn, be split into a quartet by the three protons of the adjacent methyl group, appearing around 3.00 ppm.

The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature. Addition of D₂O will cause the -NH₂ and -OH signals to disappear, a useful technique for confirming their assignment.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-3-Amino-2-methylbutan-2-ol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃ on C2) | ~25 |

| C1' (CH₃ on C2) | ~26 |

| C2 | ~72 |

| C3 | ~55 |

| C4 (CH₃ on C3) | ~18 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Interpretation of the ¹³C NMR Spectrum:

Similar to the ¹H NMR, the diastereotopic nature of the two methyl groups on C2 results in two distinct signals in the ¹³C NMR spectrum (~25 and ~26 ppm). The quaternary carbon C2, being attached to an oxygen atom, is deshielded and appears downfield around 72 ppm. The chiral carbon C3, bonded to the nitrogen atom, is expected around 55 ppm. The methyl carbon attached to C3 (C4) will be the most upfield signal, appearing around 18 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol is a validated starting point for acquiring high-quality NMR spectra of (S)-3-Amino-2-methylbutan-2-ol.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of (S)-3-Amino-2-methylbutan-2-ol directly into a clean, dry vial. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a good initial choice for many organic molecules.[1] For amino alcohols, which can have variable solubility, other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be considered.

-

Add approximately 0.7 mL of the chosen deuterated solvent to the vial and gently agitate to dissolve the sample completely.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, more scans are required. A typical experiment would involve a proton-decoupled sequence with a 45-degree pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate peak shapes and integrals.

-

Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of (S)-3-Amino-2-methylbutan-2-ol, IR spectroscopy will clearly show the presence of the amine (-NH₂) and hydroxyl (-OH) groups.

Experimental IR Spectral Data

The following IR data is for the racemic mixture, 3-Amino-3-methyl-2-butanol, obtained in the vapor phase. While the overall features are expected to be very similar for the (S)-enantiomer in a condensed phase (e.g., as a neat liquid), some shifts in peak positions and changes in peak broadening are anticipated due to intermolecular interactions like hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for 3-Amino-3-methyl-2-butanol (Vapor Phase)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400-3300 | O-H, N-H | Stretching |

| ~2970 | C-H | Stretching |

| ~1600 | N-H | Bending (Scissoring) |

| ~1470 | C-H | Bending |

| ~1370 | C-H | Bending |

| ~1150 | C-O | Stretching |

| ~1080 | C-N | Stretching |

Data obtained from SpectraBase.

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum of an amino alcohol are the broad absorption bands in the high-frequency region (3400-3300 cm⁻¹) corresponding to the O-H and N-H stretching vibrations. In a condensed phase spectrum, these bands are typically very broad due to hydrogen bonding. Primary amines (-NH₂) characteristically show two N-H stretching bands in this region (symmetric and asymmetric stretching), which may overlap with the broad O-H stretch.[2]

The C-H stretching vibrations of the methyl and methine groups are observed around 2970 cm⁻¹. The N-H bending vibration (scissoring) for a primary amine typically appears around 1600 cm⁻¹. The C-O and C-N stretching vibrations are found in the fingerprint region, around 1150 cm⁻¹ and 1080 cm⁻¹, respectively.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid samples with minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal with a soft cloth dampened with a suitable solvent, such as isopropanol, and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Place a small drop of neat (S)-3-Amino-2-methylbutan-2-ol directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

Lower the ATR press arm to ensure good contact between the liquid sample and the crystal. Apply consistent pressure for reproducible results.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Conclusion

This technical guide has provided a detailed overview of the expected NMR and IR spectroscopic data for (S)-3-Amino-2-methylbutan-2-ol. By combining predicted NMR data with experimental IR data of the racemate and established analytical protocols, researchers and drug development professionals are equipped with the necessary information to confidently identify and characterize this chiral amino alcohol. The emphasis on the causality behind experimental choices and the detailed interpretation of spectral features aims to foster a deeper understanding of the application of these powerful analytical techniques. For definitive structural confirmation and quality assessment, it is always recommended to acquire experimental data on the specific compound of interest and compare it with the reference data provided herein.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). NMRPredict Desktop. Retrieved from [Link]

-

Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Data. University of Wisconsin. Retrieved from [Link]

-

SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

nmrdb.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

The Strategic Utility of (S)-3-Amino-2-methylbutan-2-ol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structural features, comprising a stereodefined secondary amine and a tertiary alcohol on a compact hydrocarbon scaffold, offer a unique combination of functionalities for creating molecules with specific three-dimensional orientations. This guide provides a comprehensive overview of the commercial availability, key physicochemical properties, synthesis, analytical characterization, and applications of (S)-3-Amino-2-methylbutan-2-ol, with a focus on its role in the development of novel therapeutics. The strategic incorporation of such chiral synthons is paramount in modern drug design, enabling precise interactions with biological targets and optimizing pharmacokinetic and pharmacodynamic profiles. Chiral amino alcohols are integral components of many biologically active compounds, serving as key intermediates in the synthesis of drugs for a variety of therapeutic areas, including neurological disorders.[1]

Physicochemical Properties

(S)-3-Amino-2-methylbutan-2-ol, also known by its IUPAC name (3S)-3-amino-2-methylbutan-2-ol, is a colorless liquid at room temperature.[1] A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | |

| Molecular Weight | 103.16 g/mol | |

| CAS Number | 74608-26-7 | |

| Appearance | Colorless liquid | |

| Boiling Point | Approx. 180 °C | |

| Density | Approx. 0.9 g/cm³ | |

| Solubility | Soluble in water and polar organic solvents |

Commercial Availability and Suppliers

(S)-3-Amino-2-methylbutan-2-ol is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. The available purity levels and quantities can vary, and it is crucial to select a supplier that can provide a certificate of analysis with detailed information on chemical and enantiomeric purity. The compound is also available as its hydrochloride salt, which may offer advantages in terms of stability and handling.

| Supplier | Product Name | Purity/Grades Offered | Available Quantities |

| EvitaChem | (S)-3-Amino-3-methylbutan-2-ol | Inquire for details | Inquire for details |

| ChemScene | 3-Amino-3-methylbutan-2-ol | ≥97% | Gram to bulk |

| Biosynth | (R)-3-Amino-2-methyl-butan-2-ol hydrochloride | High purity for R&D | 50 mg to 1000 mg |

| Amadis Chemical | (S)-3-AMINO-2-METHYLBUTAN-2-OL | Inquire for details | Inquire for details |

| Pharma Info Source | (S)-3-Amino-2-methylbutan-2-ol | Inquire for details | Lists multiple suppliers |

It is imperative for researchers to conduct a thorough evaluation of potential suppliers, considering factors such as product quality, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and technical support.

Caption: A typical workflow for the evaluation and selection of a chemical supplier.

Synthesis of (S)-3-Amino-2-methylbutan-2-ol

The enantioselective synthesis of (S)-3-Amino-2-methylbutan-2-ol is a key step in its utilization. Several synthetic strategies have been developed to access this chiral building block with high optical purity.

Asymmetric Reduction of an α-Amino Ketone

One of the most direct routes involves the asymmetric reduction of the corresponding α-amino ketone. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Conceptual Reaction Scheme:

Experimental Protocol: Asymmetric Transfer Hydrogenation (Representative)

This protocol is a generalized procedure and may require optimization for specific catalysts and equipment.

-

Catalyst Preparation: In a glovebox, a solution of a suitable chiral ruthenium or rhodium catalyst and a chiral ligand in an appropriate degassed solvent is prepared.

-

Reaction Setup: To a solution of 3-amino-3-methylbutan-2-one hydrochloride in a degassed solvent (e.g., isopropanol, which also serves as the hydrogen source), the catalyst solution is added under an inert atmosphere.

-

Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 40-60 °C) and stirred for a period of time until the reaction is complete, as monitored by techniques such as TLC, GC, or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization to yield the enantiomerically enriched (S)-3-Amino-2-methylbutan-2-ol.

Chiral Resolution of Racemic 3-Amino-2-methylbutan-2-ol

Another common approach is the resolution of the racemic amino alcohol.[1] This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Caption: A flowchart illustrating the key steps in chiral resolution.

Quality Specifications and Analytical Methods

Ensuring the chemical and enantiomeric purity of (S)-3-Amino-2-methylbutan-2-ol is critical for its application in pharmaceutical synthesis. A comprehensive set of analytical methods should be employed for its characterization.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis (Representative)

This protocol is a general guideline and requires optimization based on the specific chiral column and HPLC system used.

-

Column Selection: A suitable chiral stationary phase is selected. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of amino alcohol enantiomers.

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

-

Sample Preparation: A dilute solution of (S)-3-Amino-2-methylbutan-2-ol is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Controlled, often at room temperature or slightly elevated.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is common.

-

-

Data Analysis: The retention times of the two enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess.

Applications in Drug Discovery and Development

The primary application of (S)-3-Amino-2-methylbutan-2-ol lies in its use as a chiral building block for the synthesis of pharmaceutically active compounds.[1] Its stereocenter and functional groups allow for the construction of complex molecules with high stereochemical control.

While specific drug names containing this exact fragment are not readily found in publicly available literature, its structural motif is present in numerous developmental candidates and patented compounds, particularly in the area of neuroscience. For instance, it can be a precursor to more complex chiral amines and amino alcohols that are central to the pharmacophores of various CNS-active agents.

Safety and Handling

(S)-3-Amino-2-methylbutan-2-ol and its salts should be handled with appropriate safety precautions in a laboratory or manufacturing setting. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer should always be consulted, information from related compounds provides general guidance.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and comprehensive safety information.

Conclusion

(S)-3-Amino-2-methylbutan-2-ol is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability, coupled with established methods for its enantioselective synthesis and analysis, makes it an attractive starting material for research and development programs. A thorough understanding of its properties, suppliers, and handling requirements is essential for its successful application in the creation of novel and effective pharmaceuticals.

References

-

PubChem. (n.d.). (S)-3-Amino-2-methylbutan-2-OL. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-(+)-2-Amino-3-methyl-1-butanol.

- Amadis Chemical Company Limited. (n.d.). Product List.

- Pharma Info Source. (n.d.). CAS 74608-26-7 suppliers.

Sources

Methodological & Application

The Strategic deployment of (S)-3-Amino-2-methylbutan-2-ol in Chiral Synthesis: A Guide to Application and Protocol

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the application of (S)-3-Amino-2-methylbutan-2-ol, a versatile chiral building block, in the realm of natural product synthesis. While direct, detailed protocols for the use of this specific amino alcohol in the total synthesis of complex natural products are not extensively documented in readily available literature, this note extrapolates its potential applications based on the well-established principles of chiral auxiliaries and asymmetric catalysis. We will explore its role in forming key stereocenters, a critical step in the synthesis of biologically active molecules.

Introduction: The Architectural Significance of (S)-3-Amino-2-methylbutan-2-ol

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol distinguished by a stereogenic center at the C3 position.[1] Its structure, featuring both an amino and a hydroxyl group, allows for its versatile application as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis. The inherent chirality of this molecule provides a powerful tool for chemists to control the three-dimensional arrangement of atoms in a target molecule, a crucial factor in determining its biological activity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | EvitaChem |

| Molecular Weight | 103.16 g/mol | EvitaChem |

| Appearance | Colorless liquid | EvitaChem |

| Chirality | (S)-configuration | EvitaChem |

Core Application: A Chiral Auxiliary for Asymmetric Transformations

The primary application of chiral amino alcohols like (S)-3-Amino-2-methylbutan-2-ol in natural product synthesis is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Formation of Chiral Oxazolidinone Auxiliaries

A common strategy involves the conversion of the amino alcohol into a chiral oxazolidinone. This is typically achieved by reacting (S)-3-Amino-2-methylbutan-2-ol with a carbonylating agent, such as phosgene or a dialkyl carbonate. The resulting oxazolidinone can then be acylated to form an N-acyl oxazolidinone, which is a versatile substrate for various asymmetric reactions.

Caption: Formation of an N-acyl oxazolidinone from (S)-3-Amino-2-methylbutan-2-ol.

Diastereoselective Enolate Reactions

The N-acyl oxazolidinone serves as a powerful tool for controlling stereochemistry in enolate reactions, such as alkylations and aldol additions. The bulky substituent derived from the amino alcohol effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This results in a high degree of diastereoselectivity.

Caption: General workflow for diastereoselective alkylation using a chiral oxazolidinone.

Hypothetical Application in Natural Product Synthesis: A Case Study Approach

While a specific published total synthesis of a natural product explicitly detailing the use of an (S)-3-Amino-2-methylbutan-2-ol derived auxiliary is not readily found, we can construct a hypothetical protocol based on established methodologies for similar chiral auxiliaries. Let us consider the synthesis of a hypothetical natural product fragment containing a chiral quaternary carbon center.

Protocol: Asymmetric Alkylation to Form a Quaternary Stereocenter

Objective: To synthesize a key intermediate with a chiral quaternary center using a chiral auxiliary derived from (S)-3-Amino-2-methylbutan-2-ol.

Materials:

-

Chiral N-acyl oxazolidinone (derived from (S)-3-Amino-2-methylbutan-2-ol and propionyl chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

LDA (1.1 eq) is added dropwise via syringe, and the solution is stirred for 30 minutes at -78 °C to ensure complete enolate formation. The causality behind using a strong, non-nucleophilic base like LDA is to achieve rapid and quantitative deprotonation without competing addition to the carbonyl group.

-

Alkylation: Methyl iodide (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, allowing the alkylation to proceed. The low temperature is crucial for maintaining the stereochemical integrity of the enolate and maximizing diastereoselectivity.

-

Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. This protonates any remaining enolate and neutralizes the strong base.

-

Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome:

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield |

| N-propionyl oxazolidinone | MeI | >95:5 | ~85-95% |

Note: The expected yield and d.r. are based on typical results for similar chiral oxazolidinone auxiliaries and would require experimental verification for the specific auxiliary derived from (S)-3-Amino-2-methylbutan-2-ol.

Auxiliary Cleavage

After the desired stereocenter is established, the chiral auxiliary must be removed. The choice of cleavage method depends on the desired functionality in the final product.

-

To obtain the carboxylic acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.

-

To obtain the primary alcohol: Reduction with a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

-

To obtain the aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), followed by an oxidative workup.

The ability to cleave the auxiliary to different functional groups adds to the synthetic utility of this methodology.

Broader Implications in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral auxiliary, (S)-3-Amino-2-methylbutan-2-ol can also serve as a precursor for chiral ligands in asymmetric catalysis. The amino and hydroxyl groups provide convenient handles for the synthesis of more complex ligand architectures, such as those used in transition-metal-catalyzed reactions. These catalytic approaches offer the advantage of using only a small amount of the chiral material to generate large quantities of the desired enantiomerically enriched product, making the process more atom-economical and cost-effective.

Conclusion and Future Outlook

(S)-3-Amino-2-methylbutan-2-ol represents a valuable, albeit currently under-documented, chiral building block for natural product synthesis. Its utility, primarily through the formation of chiral oxazolidinone auxiliaries, provides a reliable method for the diastereoselective formation of carbon-carbon bonds. While specific, high-profile applications in total synthesis are yet to be widely reported, the foundational principles of asymmetric synthesis strongly support its potential.

Future research in this area should focus on the systematic evaluation of auxiliaries derived from (S)-3-Amino-2-methylbutan-2-ol in a variety of asymmetric transformations and their application in the total synthesis of complex natural products. Such studies will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal for the construction of stereochemically rich and biologically important molecules.

References

-

PubChem. (S)-3-Amino-2-methylbutan-2-OL. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity with (S)-3-Amino-2-methylbutan-2-ol Auxiliary

Welcome to the technical support center for the utilization of (S)-3-Amino-2-methylbutan-2-ol as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges and optimize the outcomes of your diastereoselective reactions.

Introduction: The Role of (S)-3-Amino-2-methylbutan-2-ol in Asymmetric Synthesis

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol valued in organic synthesis for its role as a chiral auxiliary.[1] By temporarily attaching this optically active molecule to a prochiral substrate, it creates a chiral environment that directs the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer.[2] Its bulky tert-butyl group is particularly effective at shielding one face of the reactive intermediate, thereby enhancing facial selectivity in reactions such as enolate alkylations, aldol additions, and conjugate additions.

This guide provides practical, field-proven insights into the application of this auxiliary, focusing on troubleshooting common experimental hurdles and elucidating the principles behind achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I attach the (S)-3-Amino-2-methylbutan-2-ol auxiliary to my carboxylic acid substrate?

A1: The most common method is to form an amide bond between your carboxylic acid and the amino group of the auxiliary. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a peptide coupling agent.

-

Acid Chloride Method:

-

Convert your carboxylic acid to the corresponding acid chloride using a standard reagent like oxalyl chloride or thionyl chloride.

-

React the acid chloride with (S)-3-Amino-2-methylbutan-2-ol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.

-

-

Peptide Coupling Method:

-

Mix your carboxylic acid with (S)-3-Amino-2-methylbutan-2-ol.

-

Add a peptide coupling reagent (e.g., DCC, EDC, or HATU) and a base (e.g., DIPEA).

-

Q2: What is the general mechanism by which this auxiliary induces diastereoselectivity?

A2: The diastereoselectivity arises from the steric hindrance imposed by the bulky groups on the chiral auxiliary. After the formation of the amide, the substrate is deprotonated to form a metal enolate. The auxiliary's stereocenter and its bulky substituents force the enolate to adopt a specific conformation where one face is sterically shielded. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess. The chelation of the metal cation between the enolate oxygen and the hydroxyl group of the auxiliary can further rigidify the transition state, enhancing stereocontrol.

Q3: How do I remove the (S)-3-Amino-2-methylbutan-2-ol auxiliary after the reaction?

A3: The amide bond to the auxiliary needs to be cleaved to release the chiral product. Due to the steric hindrance around the amide bond, this can be a challenging step.

-

Harsh Hydrolysis: Strong acidic (e.g., 6M HCl, reflux) or basic (e.g., 6M NaOH, reflux) conditions can cleave the amide bond, but may risk epimerization of the newly formed stereocenter or decomposition of the product.

-

Reductive Cleavage: A milder approach involves the reduction of the amide to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3] The resulting alcohol can then be oxidized back to the carboxylic acid if needed.

-

Samarium(II) Iodide: For a chemoselective and mild cleavage, samarium(II) iodide (SmI₂) in the presence of an amine and water can effectively reduce the amide to an alcohol.[4][5]

Troubleshooting Guides

Diastereoselective Enolate Alkylation

This section addresses common issues encountered during the alkylation of enolates derived from substrates bearing the (S)-3-Amino-2-methylbutan-2-ol auxiliary.

Q: My diastereoselectivity is low. What are the likely causes and how can I improve it?

A: Low diastereoselectivity in enolate alkylations is a frequent challenge. Several factors can contribute to this issue.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Incomplete Enolate Formation | - Use a stronger base (e.g., LDA instead of NaHMDS).- Increase the equivalents of base (1.1-1.5 eq).- Ensure anhydrous conditions, as water will quench the base and enolate. | Incomplete deprotonation leads to the presence of the starting material, which can undergo non-selective alkylation or other side reactions. |

| Poor Chelation Control | - Change the counterion. Lithium bases (e.g., LDA, n-BuLi) are generally good for chelation.- Use a less coordinating solvent. Ethereal solvents like THF are preferred over polar aprotic solvents like DMF. | A well-defined, rigid chelated transition state is crucial for high diastereoselectivity. The metal cation bridges the enolate oxygen and the auxiliary's hydroxyl group, locking the conformation. |

| Enolate Geometry | - The geometry of the enolate (E vs. Z) can influence the stereochemical outcome. This is often controlled by the deprotonation conditions. Experiment with different bases and solvents. | The relative orientation of the substituents on the enolate double bond affects the facial bias presented to the incoming electrophile. |

| Reaction Temperature | - Perform the alkylation at a lower temperature (-78 °C is standard).- Add the electrophile slowly at low temperature. | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity. |

Diastereoselective Aldol Reactions

Aldol reactions are powerful for C-C bond formation, but achieving high diastereoselectivity can be complex.

Q: My aldol reaction is giving a mixture of syn and anti products with low diastereoselectivity. How can I favor one over the other?

A: The syn/anti selectivity in aldol reactions is highly dependent on the enolate geometry and the nature of the metal counterion.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Lack of a Rigid Transition State | - Use a boron enolate. Reagents like dibutylboron triflate (Bu₂BOTf) with a tertiary amine base often lead to highly organized, chair-like Zimmerman-Traxler transition states, which significantly enhance diastereoselectivity.[6] | Boron's strong Lewis acidity and ability to form covalent bonds with oxygen lead to a very rigid six-membered ring transition state, maximizing the steric influence of the chiral auxiliary. |

| Incorrect Enolate Geometry | - For Z-enolates, which typically lead to syn-aldol products, use bases like LDA in THF.- For E-enolates, which can favor anti-aldol products, different base/solvent combinations may be necessary. | The geometry of the enolate dictates the arrangement of substituents in the Zimmerman-Traxler transition state, directly influencing the relative stereochemistry of the newly formed stereocenters. |

| Aldehyde Reactivity | - Use freshly distilled or purified aldehydes. Impurities can interfere with the reaction.- Consider the steric bulk of the aldehyde. Very bulky aldehydes may exhibit lower selectivity. | The electrophilicity and steric profile of the aldehyde are critical for a clean and selective reaction. |

Diastereoselective Conjugate Addition (Michael Addition)

Controlling the stereochemistry of the newly formed stereocenter in a Michael addition can be challenging.

Q: I am observing low diastereoselectivity in the conjugate addition of my enolate to an α,β-unsaturated system. What should I try?

A: Success in diastereoselective Michael additions often hinges on controlling the reactivity of the enolate and the Michael acceptor.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Reversible Michael Addition | - Perform the reaction at lower temperatures to favor the kinetic product.- Use a less basic workup to avoid retro-Michael reaction. | The Michael addition can be reversible. The thermodynamically favored product may not be the one with the desired diastereoselectivity. |

| Poorly Organized Transition State | - The use of a Lewis acid additive (e.g., TiCl₄, MgBr₂·OEt₂) can help to coordinate both the enolate and the Michael acceptor, leading to a more ordered transition state. | A Lewis acid can act as a bridge, pre-organizing the reactants and enhancing the facial bias imposed by the chiral auxiliary. |

| 1,2-Addition instead of 1,4-Addition | - This is more common with highly reactive enolates and Michael acceptors with very electrophilic carbonyl carbons. Using a less reactive enolate (e.g., a titanium enolate) can favor 1,4-addition. | The 1,4-addition (conjugate addition) is generally favored by softer nucleophiles, while harder nucleophiles may prefer 1,2-addition to the carbonyl carbon. |

Experimental Protocols and Visualizations

General Workflow for Diastereoselective Alkylation

Caption: General workflow for using the chiral auxiliary.

Proposed Mechanism of Stereocontrol in Alkylation

Caption: Proposed chelated transition state for alkylation.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a complete diagram.

References

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

- Szostak, M., & Procter, D. J. (2011). Selective reduction of amides to the corresponding alcohols and amines.

- Szostak, M., Collins, M. J., & Procter, D. J. (2014). Highly chemoselective reduction of amides (primary, secondary, tertiary) to alcohols using SmI2/amine/H2O under mild conditions. Journal of the American Chemical Society, 136(4), 1712–1715.

-

ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by amide cleavage. Retrieved from [Link]

Sources

- 1. renyi.hu [renyi.hu]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reactions Mediated by (S)-3-Amino-2-methylbutan-2-ol

Welcome to the technical support center for (S)-3-Amino-2-methylbutan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered when using this versatile chiral amino alcohol.

(S)-3-Amino-2-methylbutan-2-ol is a valuable chiral building block, frequently employed in asymmetric synthesis to introduce chirality into target molecules.[1][2] Its primary applications include serving as a chiral auxiliary or as a precursor to chiral ligands and catalysts, most notably in the enantioselective reduction of ketones.[2][3] This guide provides direct answers to specific experimental challenges to ensure you achieve the highest possible yield and stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (S)-3-Amino-2-methylbutan-2-ol in synthesis?

A1: (S)-3-Amino-2-methylbutan-2-ol is predominantly used as a chiral precursor for catalysts in asymmetric reductions, particularly the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. In this reaction, the amino alcohol reacts with a borane source in situ to form a chiral oxazaborolidine catalyst.[4][5] This catalyst then coordinates to the ketone and directs the hydride delivery from a borane reducing agent to one face of the carbonyl, resulting in a specific enantiomer of the secondary alcohol with high selectivity.[6] It can also be used in other asymmetric transformations like cycloadditions and aldol reactions.[7][8]

Q2: How should I handle and store (S)-3-Amino-2-methylbutan-2-ol?

A2: (S)-3-Amino-2-methylbutan-2-ol is a stable compound, but like most amines and alcohols, it is hygroscopic and can absorb atmospheric CO2. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place. For reactions requiring strictly anhydrous conditions, it is advisable to use freshly opened material or to dry the compound by standard laboratory procedures appropriate for amino alcohols.

Q3: What is the mechanism of action in a typical CBS reduction?